molecular formula C12H15FN2O4 B1529858 Tert-butyl 3-fluoro-4-nitrobenzylcarbamate CAS No. 1196157-39-7

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate

Cat. No. B1529858
CAS RN: 1196157-39-7
M. Wt: 270.26 g/mol
InChI Key: BEPSATSQEYUBRE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate has a molecular weight of 270.26 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Catalytic Applications

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate and its derivatives are pivotal in the synthesis of complex molecules and intermediates for pharmaceuticals and organic materials. These compounds serve as key intermediates in the construction of complex molecular architectures. For instance, fluorinated organic paramagnetic building blocks derived from similar compounds exhibit unique properties that facilitate cross-coupling reactions, expanding the toolkit available for constructing novel organic molecules with potential applications in drug discovery and materials science (Politanskaya et al., 2020).

Photophysical Properties and Sensing Applications

Compounds related to Tert-butyl 3-fluoro-4-nitrobenzylcarbamate are explored for their photophysical properties, including their ability to serve as fluorescent probes. The design and synthesis of D–A type asymmetrical Zn(II) complexes based on similar structural motifs demonstrate how extending π–π stacking interactions can result in a red-shift of fluorescence emission, indicating potential applications in sensing and molecular electronics (Wang et al., 2017).

Biological and Medicinal Chemistry

Derivatives of Tert-butyl 3-fluoro-4-nitrobenzylcarbamate are utilized in the development of anticancer agents and in the study of their interaction with biological macromolecules. For example, the synthesis of half-sandwich cyclometalated Rh(III) and Ir(III) complexes using similar compounds demonstrated efficient binding with calf thymus DNA and bovine serum albumin, highlighting their potential as anticancer agents (Mukhopadhyay et al., 2015).

Chemical Sensing and Environmental Monitoring

Research also extends to the development of sensors for environmental and biological monitoring. The study on aromatic SNF-approach to fluorinated phenyl tert-butyl nitroxides reveals the chemical synthesis and characterization of compounds that could have implications in developing new materials for chemical sensing and environmental monitoring (Tretyakov et al., 2019).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 3-fluoro-4-nitrobenzylcarbamate was not found, it’s generally important to handle all chemical compounds with care, using personal protective equipment as required, ensuring adequate ventilation, and avoiding release into the environment .

properties

IUPAC Name

tert-butyl N-[(3-fluoro-4-nitrophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-10(15(17)18)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSATSQEYUBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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